molecular formula C18H14N4O3S2 B2635368 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1203383-06-5

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2635368
CAS No.: 1203383-06-5
M. Wt: 398.46
InChI Key: BUETZXKKLFVNNX-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H14N4O3S2 and its molecular weight is 398.46. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Structural Analysis

Compounds similar to N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide have been synthesized for various purposes. One study involved the synthesis of organic ligands based on similar structural motifs, leading to the creation of metal complexes with Copper(II), Cobalt(II), and Nickel(II). The structural elucidation of these complexes, particularly a Copper(II) complex, was achieved through single-crystal X-ray diffraction, revealing a distorted triangular bipyramidal geometry around the metal ion. This study emphasized the compound's potential in forming complex structures with metals, which could be pivotal in various catalytic and material science applications (Myannik et al., 2018).

2. Microwave-Assisted Synthesis

The compound's derivatives have been used in rapid microwave-assisted synthesis methods to create a variety of chemical structures. The advantage of using microwave irradiation includes an increase in the reaction rate and better yields compared to conventional methods. One study highlighted this approach by synthesizing 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, which were then analyzed for their structure through various spectroscopic techniques. The compounds demonstrated considerable antibacterial and antifungal activities, suggesting their potential in pharmaceutical applications (Raval et al., 2012).

3. Ultrasound-Promoted Synthesis and Cytotoxic Activity

Another innovative approach involved the use of ultrasound irradiation for the rapid synthesis of thiazole derivatives bearing a coumarin nucleus. This method proved efficient and resulted in novel compounds with defined structures based on spectral data. Moreover, the cytotoxic activities of these derivatives were evaluated, showing potent activity against human keratinocytes. This indicates the compound's potential in therapeutic applications, particularly in dermatological treatments or cancer research (Gomha & Khalil, 2012).

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S2/c1-2-5-12-15(27-22-21-12)16(23)20-18-19-13(9-26-18)11-8-10-6-3-4-7-14(10)25-17(11)24/h3-4,6-9H,2,5H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUETZXKKLFVNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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